4-Methoxy-2-(trifluoromethyl)benzoyl chloride
Overview
Description
Mechanism of Action
Target of Action
4-Methoxy-2-(trifluoromethyl)benzoyl chloride is a reactive acylating agent . Its primary targets are carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions, serving as intermediates in the synthesis of a wide range of compounds.
Mode of Action
The compound interacts with its targets through a process known as acylation . In this reaction, this compound reacts with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . This interaction results in the formation of new bonds and the modification of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity suggests that it may be sensitive to factors such as pH and the presence of nucleophiles. Additionally, it should be stored under dry inert gas, protected from humidity and water, and used only in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-(trifluoromethyl)benzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carboxylic acids, alcohols, and amines to form carboxylic anhydrides, esters, and amides . These interactions are essential for the formation of various biochemical compounds and intermediates.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interactions with proteins and enzymes can result in changes in gene expression and metabolic activities. For example, it can undergo nucleophilic addition-elimination reactions, which are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature but can degrade over time, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical properties, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is crucial for its safe application in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments .
Preparation Methods
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-Methoxy-2-(trifluoromethyl)benzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
4-Methoxy-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Hydrolysis: It hydrolyzes in the presence of water to form 4-Methoxy-2-(trifluoromethyl)benzoic acid.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, phenylboronic acid, and various nucleophiles . The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)benzoyl chloride is utilized in several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of potential anti-cancer agents and HIV-1 inhibitors.
Material Science: It is employed in the development of new materials with unique properties due to its trifluoromethyl group.
Comparison with Similar Compounds
4-Methoxy-2-(trifluoromethyl)benzoyl chloride can be compared with similar compounds such as:
4-Methoxybenzoyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzoyl chloride: Lacks the methoxy group, leading to variations in chemical behavior and uses.
The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, providing a combination of reactivity and stability that is advantageous in various chemical processes .
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGJNVNUYJLTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560874 | |
Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98187-17-8 | |
Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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